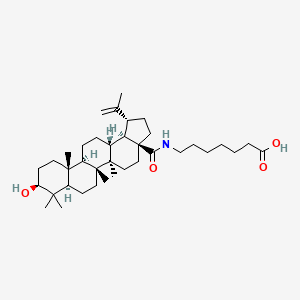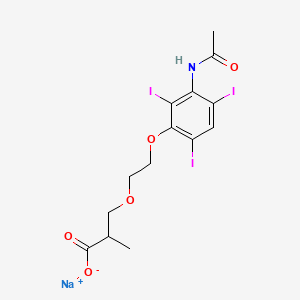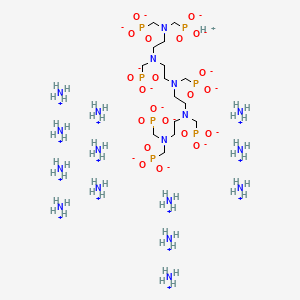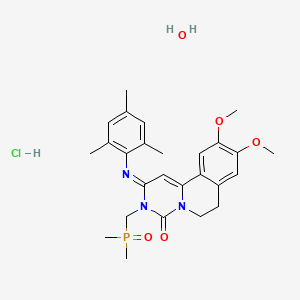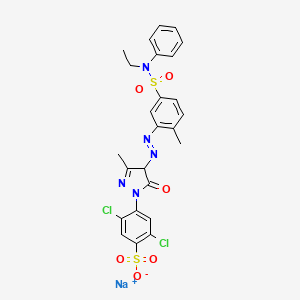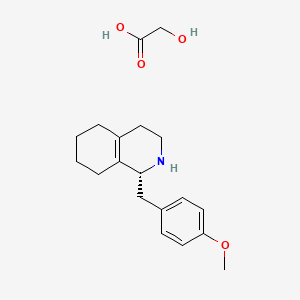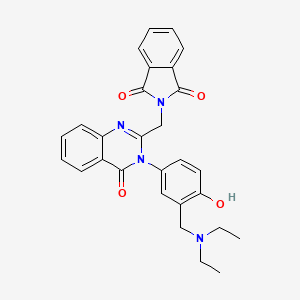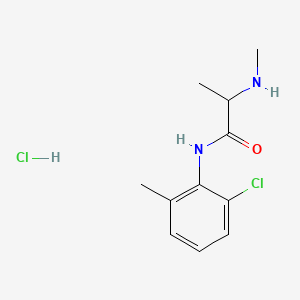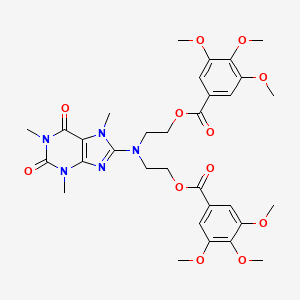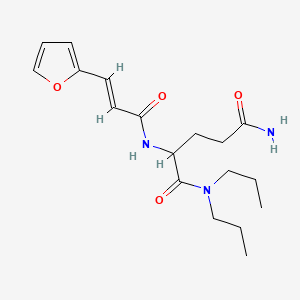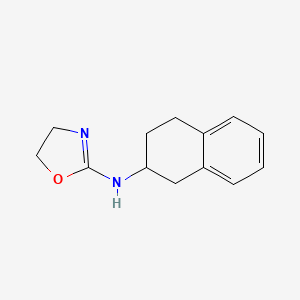
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline is an organic compound that belongs to the class of oxazolines It is characterized by the presence of a naphthylamino group attached to an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline typically involves the reaction of 1,2,3,4-tetrahydro-2-naphthylamine with an appropriate oxazoline precursor. One common method is the cyclization of 1,2,3,4-tetrahydro-2-naphthylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The naphthylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Oxazoles and related derivatives.
Reduction: Oxazolidines.
Substitution: Halogenated naphthylamino derivatives.
Applications De Recherche Scientifique
2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazoline ring is known to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The naphthylamino group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-2-naphthylamine: A precursor in the synthesis of 2-(1,2,3,4-Tetrahydro-2-naphthylamino)-2-oxazoline.
2-Aminotetralin: Shares structural similarities but lacks the oxazoline ring.
Oxazolines: A broad class of compounds with diverse applications.
Uniqueness
This compound is unique due to the combination of the naphthylamino group and the oxazoline ring. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of both aromatic and heterocyclic moieties makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
102280-54-6 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
N-(1,2,3,4-tetrahydronaphthalen-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-4-11-9-12(6-5-10(11)3-1)15-13-14-7-8-16-13/h1-4,12H,5-9H2,(H,14,15) |
Clé InChI |
FASSOIOHNMUHCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2CC1NC3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


